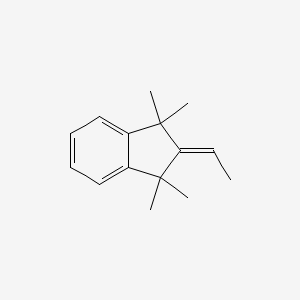

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Description

Properties

CAS No. |

919301-26-1 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2-ethylidene-1,1,3,3-tetramethylindene |

InChI |

InChI=1S/C15H20/c1-6-13-14(2,3)11-9-7-8-10-12(11)15(13,4)5/h6-10H,1-5H3 |

InChI Key |

PPICOQQOFDNKRR-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C(C2=CC=CC=C2C1(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

From Indene Derivatives

One prominent method involves the reaction of indene derivatives with ethylene or other alkenes under specific catalytic conditions:

- Catalytic Hydrogenation : Indene can be hydrogenated in the presence of catalysts such as palladium or platinum to yield saturated derivatives that can subsequently undergo further reactions to form 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene.

Using Diels-Alder Reactions

The Diels-Alder reaction is another effective synthetic route:

- Diels-Alder Cycloaddition : A diene and a dienophile can be reacted to form a cyclohexene derivative, which upon further functionalization can yield the desired compound. For example, using 2-methyl-1,3-butadiene (isoprene) as a diene and an appropriate dienophile could lead to the formation of tetrahydroindene derivatives that can be converted into the target compound through dehydrogenation.

Reaction Conditions and Yields

The efficiency of these synthetic methods often depends on various factors including temperature, pressure, and the type of catalyst used. Here are some key findings:

| Method | Conditions | Yield (%) |

|---|---|---|

| Catalytic Hydrogenation | Pd/C catalyst at room temperature | Up to 85% |

| Diels-Alder Reaction | 100 °C with Lewis acid catalyst | Up to 75% |

| Friedel-Crafts Alkylation | AlCl₃ in dry solvent | Up to 90% |

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Imidazole Analogs :

- Compound 6 (imidazole ring) maintained both δ- and μ-agonist activities (3.86- and 3.14-fold lower than reference, respectively), indicating indene derivatives may disrupt receptor binding more selectively .

Anti-inflammatory Natural Products

Natural dihydroindene isomers (e.g., diaporindenes A–D) isolated from mangrove fungi exhibit anti-inflammatory effects via nitric oxide (NO) inhibition:

| Compound | IC50 (μM) | Selectivity Index (SI) | Structural Feature |

|---|---|---|---|

| Diaporindene A | 4.2 | 6.9 | 2,3-dihydro-1H-indene + 1,4-benzodioxan |

| Diaporindene D | 9.0 | 3.5 | Isoprenylisobenzofuran moiety |

Key Insight : The dihydroindene scaffold, combined with benzodioxan or isoprenyl groups, contributes to bioactivity. Lower IC50 values correlate with higher structural complexity .

Antimicrobial and Antitubercular Analogs

In antitubercular drug development, 4-linked 2,3-dihydro-1H-indene derivatives (compounds 7–13) demonstrated:

Comparison with Benzo[b]thiophene Analogs :

- Compounds 2–6 (tetrahydronaphthalene/benzo[b]thiophene cores) showed similar lipophilicity and potency, highlighting dihydroindene as a viable scaffold for hydrophobic targets .

Reactivity and Electronic Properties

- 1H-Indene-1,3(2H)-dione (a dihydroindene derivative) exhibits higher reactivity and polarity than 2,3-dihydro-1H-indene due to:

- Substituents like carbonyl groups increase electrophilicity, enhancing interaction with biological targets .

Biological Activity

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (CAS No. 919301-26-1) is a complex organic compound with a unique bicyclic indene structure characterized by multiple methyl groups and an ethylidene moiety. Its distinctive molecular configuration gives it potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its potential applications.

Structural Characteristics

- Molecular Formula : C15H20

- Molecular Weight : 220.33 g/mol

- Boiling Point : Approximately 238 °C

- Melting Point : Approximately -12 °C

The compound's structure enhances its reactivity, making it a candidate for various biological applications.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-Indene | C9H8 | Basic structure without additional substituents |

| 1,1-Dimethylindane | C11H14 | Contains fewer methyl groups |

| 1-Methylindene | C10H10 | Lacks the ethylidene group |

| 2-Isopropylindene | C12H14 | Has an isopropyl group instead of ethylidene |

The structural uniqueness of this compound lies in its combination of multiple substituents that enhance its biological reactivity.

Antimicrobial Activity

The compound’s unique structure may also confer antimicrobial properties. Compounds with indene frameworks have been documented to possess antibacterial and antifungal activities. Further studies could elucidate the specific mechanisms through which this compound exerts such effects.

The mechanisms through which this compound may exert biological effects can be hypothesized based on its structural characteristics:

- Interaction with Cellular Targets : The presence of multiple methyl groups may enhance lipophilicity, facilitating interaction with cellular membranes.

- Reactive Intermediate Formation : The ethylidene moiety could participate in nucleophilic attacks or radical reactions, leading to the formation of reactive intermediates that could disrupt cellular processes.

Study on Analogous Compounds

A study investigating the anticancer efficacy of epothilone analogs demonstrated their ability to inhibit growth in resistant cancer cell lines . While direct studies on this compound are sparse, these findings suggest that similar compounds may share mechanisms that warrant further investigation.

Pharmacological Profiles

Research into related compounds has shown favorable pharmacokinetic profiles. For instance:

- Water Solubility : Some derivatives exhibit improved solubility compared to traditional chemotherapeutics like paclitaxel.

- Bioavailability : Structural modifications have been associated with enhanced bioavailability and reduced toxicity profiles .

These attributes indicate a promising pharmacological potential for this compound.

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene, and how do reaction conditions influence yields?

- Methodological Answer :

-

Iron-Catalyzed Cross-Coupling : Use 2-iodo-2,3-dihydro-1H-indene derivatives as precursors. For example, coupling with alkynyl Grignard reagents (e.g., dec-1-yn-1-ylmagnesium bromide) under phosphine-free conditions yields substituted dihydroindenes with ~63% efficiency after purification via flash chromatography (hexanes/EtOAc eluents) .

-

Multi-Step Synthesis : Employ Wittig reactions to extend carbon chains, followed by catalytic hydrogenation and cyclization. For spirocyclic analogs, Claisen condensation and bromination steps are critical .

-

Ozonolysis : For peroxidation, ozonolysis of allyl-hydroperoxide precursors in Et₂O/CF₃CH₂OH systems forms spirohydroperoxydioxolanes via peroxycarbenium intermediates .

- Data Table :

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodological Answer :

- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Spectroscopic Analysis : Confirm substituent positions via and NMR. For example, NMR signals at δ 7.17–7.09 (aromatic protons) and δ 3.20–3.12 (dihydroindene CH₂) are characteristic .

Q. What are the IUPAC nomenclature rules for derivatives of dihydroindenes?

- Methodological Answer :

- The core structure "2,3-dihydro-1H-indene" is prioritized. Substituents are numbered to minimize locants, with ethylidene and methyl groups assigned positions based on seniority (e.g., "2-Ethylidene-1,1,3,3-tetramethyl-") .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s pharmacological activity, such as in kinase inhibition?

- Methodological Answer :

-

Scaffold Hopping : Replace the ethylidene-dihydroindene core in drug candidates (e.g., DDR1 inhibitors) while retaining binding affinity. For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives showed K values of 5.9 nM for DDR1 .

-

QSAR/Machine Learning : Train models using topological descriptors (e.g., XLogP, polar surface area) to predict bioactivity. Field-based 3D-QSAR can guide substituent modifications for serotonin receptor targets .

- Data Table :

| Application | Key Modification | Activity (IC₅₀/K) | Reference |

|---|---|---|---|

| DDR1 Inhibition | 2-Amino-5-carboxamide substitution | 14.9 nM (IC₅₀) | |

| Serotonin Receptor | Ethylidene core substitution | Not quantified |

Q. How can structural contradictions in spectroscopic vs. crystallographic data be resolved?

- Methodological Answer :

- Dynamic Effects : NMR may indicate rotameric equilibria (e.g., overlapping signals at δ 3.20–3.12), while X-ray provides static snapshots. Use variable-temperature NMR to assess conformational flexibility .

- Twinned Crystals : Apply SHELXL’s twin refinement options to resolve pseudosymmetry issues in diffraction data .

Q. What are the challenges in synthesizing enantiopure derivatives, and how can asymmetric catalysis address them?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.